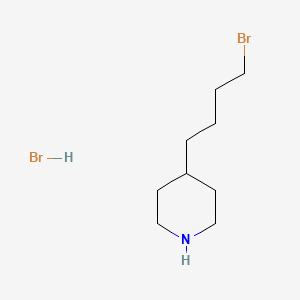4-(4-bromobutyl)piperidine Hydrobromide
CAS No.: 1049728-90-6
Cat. No.: VC3780049
Molecular Formula: C9H19Br2N
Molecular Weight: 301.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1049728-90-6 |
|---|---|
| Molecular Formula | C9H19Br2N |
| Molecular Weight | 301.06 g/mol |
| IUPAC Name | 4-(4-bromobutyl)piperidine;hydrobromide |
| Standard InChI | InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-9-4-7-11-8-5-9;/h9,11H,1-8H2;1H |
| Standard InChI Key | DYXGTWSTSVSBKK-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCCCBr.Br |
| Canonical SMILES | C1CNCCC1CCCCBr.Br |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
4-(4-bromobutyl)piperidine Hydrobromide features a piperidine ring with a bromobutyl chain attached at the 4-position. This structure differs from the related compound 1-(4-Bromobutyl)piperidine hydrobromide (CAS 98950-59-5), where the bromobutyl group is attached to the nitrogen atom (position 1) of the piperidine ring. The structural distinction is significant as it affects the compound's reactivity, physical properties, and potential applications.
In comparison to other brominated piperidine derivatives like 4-Bromopiperidine hydrobromide (CAS 54288-70-9), which has a bromine atom directly attached to the piperidine ring at position 4, 4-(4-bromobutyl)piperidine Hydrobromide has an extended carbon chain separating the bromine from the piperidine core . This structural feature likely influences the compound's lipophilicity, steric properties, and chemical behavior.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 4-(4-bromobutyl)piperidine Hydrobromide likely exhibits the following physical and chemical properties:
The hydrobromide salt form enhances water solubility compared to the free base, making it more suitable for various research applications requiring aqueous solutions. Additionally, the salt form typically improves stability during storage and handling, which is advantageous for research compounds.
Synthetic Approaches
| Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| 1. Protection of piperidine nitrogen | Di-tert-butyl dicarbonate, base | DCM, 0-20°C | ~90-95% |
| 2. Introduction of butyl chain at position 4 | Appropriate alkylating agent, base | THF, reflux | ~70-80% |
| 3. Terminal bromination | PBr₃ or NBS | DCM, 0°C | ~75-85% |
| 4. Deprotection and salt formation | HBr or TFA followed by HBr | DCM or dioxane | ~80-90% |
Analytical Characterization
Standard analytical techniques for characterization of 4-(4-bromobutyl)piperidine Hydrobromide would likely include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
-
Elemental Analysis
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
Applications and Biological Activity
| Potential Activity | Rationale | Related Compounds |
|---|---|---|
| Receptor Binding | Piperidine core is present in many bioactive compounds | Various piperidine derivatives |
| Enzyme Modulation | Brominated piperidines can interact with enzyme active sites | 1-(4-Bromobutyl)piperidine derivatives |
| Metabolic Pathway Interaction | May influence cellular signaling mechanisms | Derivatives with similar structural features |
Research on 1-(4-Bromobutyl)piperidine hydrobromide indicates potential interactions with biological targets, suggesting that 4-(4-bromobutyl)piperidine Hydrobromide might similarly exhibit interesting biological properties. The compound's structural features, including the flexible bromobutyl chain and the basic piperidine nitrogen, could enable interactions with various biological receptors and targets.
Structure-Activity Relationships
Influence of Structural Features
The positioning of the bromobutyl group at position 4 rather than at position 1 (as in 1-(4-Bromobutyl)piperidine hydrobromide) likely confers distinct chemical and biological properties:
-
Conformational flexibility: The bromobutyl chain at position 4 creates a different spatial arrangement compared to position 1 substitution, potentially affecting interactions with biological targets.
-
Electronic distribution: The electronic properties of the piperidine ring are differently affected by substitution at position 4 versus position 1.
-
Hydrogen bonding capabilities: With the piperidine nitrogen unsubstituted (unlike in 1-(4-Bromobutyl)piperidine hydrobromide), additional hydrogen bonding capabilities may be present.
Comparison with Related Compounds
The structural differences between 4-(4-bromobutyl)piperidine Hydrobromide and related compounds such as 4-Bromopiperidine hydrobromide and 1-(4-Bromobutyl)piperidine hydrobromide suggest potential differences in reactivity and biological activity:
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Use of gloves, lab coat, safety glasses, and respiratory protection when necessary |
| Storage | Store in tightly closed containers in a cool, dry place away from incompatible materials |
| Waste Disposal | Dispose of in accordance with local regulations for chemical waste |
| Spill Management | Use appropriate absorbent material; avoid dust formation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume